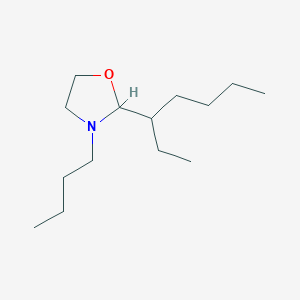

Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Liquid Chromatography

One of the primary applications of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is in the field of liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

| Method | Description |

|---|---|

| HPLC | Reverse-phase method using acetonitrile and water |

| Mass-Spec | Requires formic acid instead of phosphoric acid for compatibility |

| UPLC | Utilizes smaller particle columns for faster analysis |

Coatings and Sealants

Oxazolidine, 3-butyl-2-(1-ethylpentyl)- serves as a component in various coatings, particularly in polyurethane and polyurea systems. It acts as a moisture scavenger, which is crucial for improving the performance of coatings by eliminating moisture that can adversely affect their properties. The compound enhances gloss, surface appearance, and overall coating performance .

| Property | Value |

|---|---|

| Freezing Point | <-35°C |

| Boiling Point | 209°C |

| Density @ 24°C | 0.872 g/mL |

| Viscosity | <100 cp |

| Solubility | Soluble in polyols |

Toxicological Insights

Toxicological assessments indicate that Oxazolidine, 3-butyl-2-(1-ethylpentyl)- exhibits low acute toxicity levels with an LD50 greater than 2000 mg/kg in both oral and dermal studies on rats. Additionally, it is classified as non-mutagenic and non-genotoxic based on various studies . The compound hydrolyzes rapidly in contact with moisture, forming less toxic byproducts which further reduces its hazard profile.

Historical Leather Preservation

A notable application of oxazolidines has been in the conservation of historic leather artifacts. A study demonstrated that using oxazolidine compounds can potentially delay the deterioration of acid-deteriorated leather by forming protective layers that inhibit further degradation . This application highlights the versatility of oxazolidines beyond traditional industrial uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butyl-2-(1-ethylpentyl)oxazolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic or catalytic conditions. For example, a two-step process may include:

Precursor Preparation : Reacting 1-ethylpentylamine with a butyl-substituted epoxide to form an intermediate.

Cyclization : Using Lewis acids (e.g., BF₃·OEt₂) or heat to promote oxazolidine ring formation.

- Critical Parameters : Temperature (80–120°C), solvent polarity (toluene vs. THF), and stoichiometric ratios significantly affect regioselectivity.

- Data Table :

| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Epoxide A | BF₃ | 100 | 72 | 95% | |

| Epoxide B | None | 120 | 58 | 88% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-butyl-2-(1-ethylpentyl)oxazolidine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.5–4.0 ppm for oxazolidine ring protons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 228.2).

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment.

Q. What theoretical frameworks guide the study of 3-butyl-2-(1-ethylpentyl)oxazolidine’s reactivity?

- Methodological Answer :

- Molecular Orbital Theory : Explains nucleophilic/electrophilic sites via HOMO-LUMO analysis.

- Steric Effects : Substituent bulk (butyl vs. ethylpentyl) influences ring strain and reaction pathways.

- Solvent Models : COSMO-RS simulations predict solubility and solvent interactions .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying 3-butyl-2-(1-ethylpentyl)oxazolidine’s stability under varying pH and temperature?

- Methodological Answer :

- Design : 2³ factorial design testing pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M).

- Response Variables : Degradation rate (kinetics) and byproduct formation (LC-MS).

- Analysis : ANOVA to identify significant factors; Pareto charts prioritize variables.

- Example Table :

| Run | pH | Temp (°C) | Ionic Strength (M) | Degradation Rate (h⁻¹) |

|---|---|---|---|---|

| 1 | 4 | 25 | 0.1 | 0.02 |

| 2 | 10 | 60 | 1.0 | 0.45 |

Q. How can contradictions in reported biological activity data for 3-butyl-2-(1-ethylpentyl)oxazolidine be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies.

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assay vs. ATP luminescence).

- Structural Confounders : Verify compound purity (≥98%) and stereochemistry (chiral HPLC) to rule out batch variability .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of 3-butyl-2-(1-ethylpentyl)oxazolidine derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in microbial pathways).

- QSAR Models : Use descriptors like logP, polar surface area, and steric parameters to correlate with bioactivity.

- Validation : Cross-check predictions with in vitro assays (e.g., MIC against S. aureus).

Comparación Con Compuestos Similares

Chemical Identity and Structure

- IUPAC Name : 3-Butyl-2-(1-ethylpentyl)-1,3-oxazolidine

- CAS Number : 165101-57-5 .

- Molecular Formula: C₁₄H₂₉NO (derived from substituents: butyl at position 3, 1-ethylpentyl at position 2).

- Core Structure : A five-membered oxazolidine ring (1 oxygen, 1 nitrogen) with branched alkyl substituents, conferring high lipophilicity and steric hindrance .

For example, bromoethanol and indolenium salts are common precursors in oxazolidine synthesis . Characterization typically involves NMR (¹H and ¹³C) and UV-Vis spectroscopy to confirm regiochemistry and substituent effects .

Key Properties

- Lipophilicity: The alkyl substituents enhance solubility in non-polar solvents, making it suitable for coatings or lipid-based formulations .

- Stability : Less reactive than derivatives with electron-withdrawing groups (e.g., dichloroacetyl or nitro), reducing susceptibility to hydrolysis .

- Toxicity: Moderate acute toxicity (oral, dermal, inhalation) but lacks genotoxicity or carcinogenicity at threshold concentrations .

Comparison with Similar Oxazolidine Derivatives

Table 1: Structural and Functional Comparison

Functional Performance

Optical Properties

- Solvatochromism/Acidochromism : Derivatives with aromatic (OX1-Naph) or hydroxyl groups exhibit strong fluorescence and polarity-dependent color shifts (Δλ = 50–100 nm), unlike the target compound, which lacks π-conjugation .

- Metal-ion sensing : Nitro- or anthracene-substituted oxazolidines show selective fluorescence quenching (e.g., Cu²⁺ detection at 10⁻⁶ M), while alkyl-substituted derivatives are inert .

Biological Activity

- Herbicide Safeners : 3-Dichloroacetyl derivatives reduce acetochlor-induced crop injury by 60–70% via detoxification pathways .

- Antimicrobial/Membrane Interactions : Phospholipid-OxD mixed films (e.g., DPPG/OxD) demonstrate improved thermodynamic stability (ΔG < −2 kJ/mol), whereas alkyl-substituted oxazolidines may enhance passive diffusion across lipid bilayers .

Material Science

- Coatings : The target compound’s lipophilicity supports sprayable formulations (e.g., with isocyanates), while bicyclic oxazolidines (e.g., INCOZOL™ LV) offer faster curing due to higher ring strain .

Toxicity and Environmental Impact

Propiedades

Número CAS |

165101-57-5 |

|---|---|

Fórmula molecular |

C14H29NO |

Peso molecular |

227.39 g/mol |

Nombre IUPAC |

3-butyl-2-heptan-3-yl-1,3-oxazolidine |

InChI |

InChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3 |

Clave InChI |

CYMHAQCMKNVHPA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C1N(CCO1)CCCC |

SMILES canónico |

CCCCC(CC)C1N(CCO1)CCCC |

Key on ui other cas no. |

165101-57-5 |

Descripción física |

OtherSolid |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.